
Ritonavir-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ritonavir-13C,d3 is a labeled version of Ritonavir, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. Ritonavir itself is a well-known inhibitor of the human immunodeficiency virus (HIV) protease, used in the treatment of HIV infection and acquired immunodeficiency syndrome (AIDS). The isotopic labeling in this compound allows for its use in various scientific studies, particularly in tracing and quantification during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ritonavir-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ritonavir. This can be achieved through specific synthetic routes that introduce these isotopes at designated positions in the molecule. The process typically involves the use of isotopically labeled starting materials and reagents under controlled reaction conditions to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as vacuum drum drying to solidify nanosuspensions of the compound. This method ensures the retention of the isotopic labels while producing a stable and redispersible product suitable for further processing into tablets or capsules .
Analyse Chemischer Reaktionen
Types of Reactions: Ritonavir-13C,d3, like its parent compound Ritonavir, undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ritonavir-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways and degradation of Ritonavir.
Biology: Employed in studies to understand the interaction of Ritonavir with biological targets, such as HIV protease.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Ritonavir in the body.
Industry: Applied in the development and optimization of pharmaceutical formulations containing Ritonavir .
Wirkmechanismus
Ritonavir-13C,d3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism is similar to that of Ritonavir, with the isotopic labeling allowing for more precise studies of the drug’s pharmacokinetics and pharmacodynamics .
Vergleich Mit ähnlichen Verbindungen
Ritonavir: The parent compound, used widely in the treatment of HIV/AIDS.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Saquinavir: Another HIV protease inhibitor with a similar mechanism of action .
Uniqueness: Ritonavir-13C,d3 is unique due to its isotopic labeling, which allows for its use in advanced scientific studies that require precise tracing and quantification. This makes it particularly valuable in drug development and pharmacokinetic studies, where understanding the exact behavior of the drug in the body is crucial .
Eigenschaften
Molekularformel |
C37H48N6O5S2 |
|---|---|
Molekulargewicht |
725.0 g/mol |
IUPAC-Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[(2-propan-2-yl-1,3-thiazol-4-yl)methyl-(trideuterio(113C)methyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i5+1D3 |
InChI-Schlüssel |
NCDNCNXCDXHOMX-DYMHQHQRSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Kanonische SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



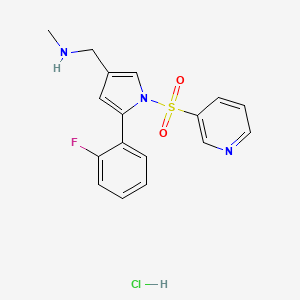


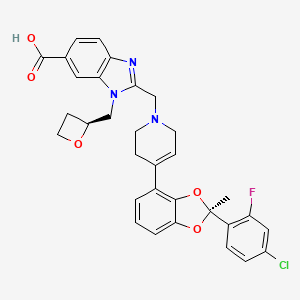

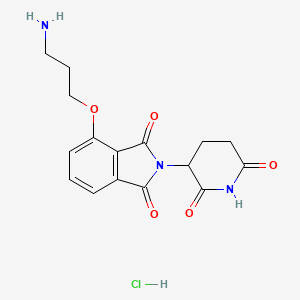
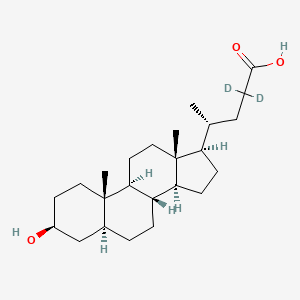
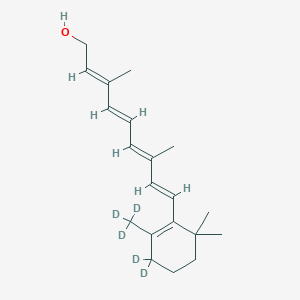
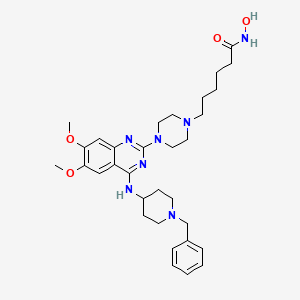
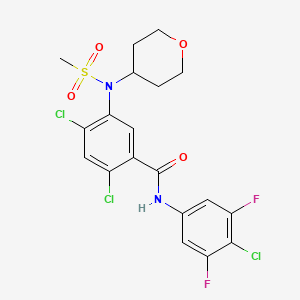
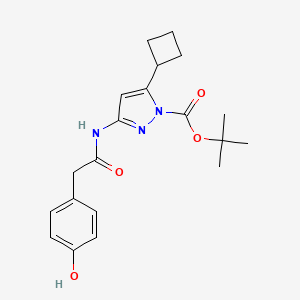
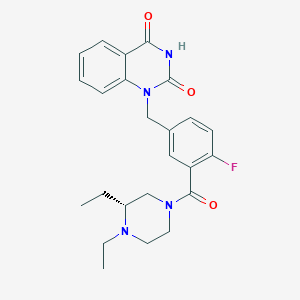
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
